3,5-Dimethylbenzyl alcohol
Overview
Description
3,5-Dimethylbenzyl alcohol is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a mono-isotopic mass of 136.088821 Da . It is used in the preparation of aromatic aldehyde .
Synthesis Analysis
3,5-Dimethylbenzyl alcohol undergoes linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This process is induced by a montmorillonite clay known as Tonsil Optimum Extra .
Molecular Structure Analysis
The linear formula of 3,5-Dimethylbenzyl alcohol is (CH3)2C6H3CH2OH . The structure of this compound can be represented by the SMILES string Cc1cc(C)cc(CO)c1
.
Chemical Reactions Analysis
In the presence of montmorillonite clay, 3,5-Dimethylbenzyl alcohol undergoes linear oligomerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This compound, by loss of protons, results in the product 1,3,5,7-tetramethylanthracene . It was also found that the compounds 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracece and 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetra-methylanthracene were formed from 1,3,5,7-tetramethyl-9,10-dihydroanthracene .
Physical And Chemical Properties Analysis
3,5-Dimethylbenzyl alcohol has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.5±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol . The flash point is 106.7±0.0 °C . The index of refraction is 1.536 .
Scientific Research Applications
Oligomerization Processes
3,5-Dimethylbenzyl alcohol can undergo linear oligomerization when induced by montmorillonite clay. This process leads to the production of 1,3,5,7-tetramethyl-9,10-dihydro-anthracene and its derivatives. Such oligomerization processes are significant in organic chemistry and material science for creating complex organic compounds (Morales-Serna et al., 2010).
Antiviral Activity
3,5-Dimethylbenzyl alcohol derivatives have shown potential in antiviral applications. For instance, its uracil derivatives have been evaluated for anti-HIV-1 activity, highlighting the potential of these compounds in antiviral drug development (Maruyama et al., 2006).
Dendrimer Precursor
This compound serves as a precursor to a family of dendrimer materials. Understanding its structural features in the solid state can be important for the rationalization of higher generation dendrimer materials, which have numerous applications in drug delivery, nanotechnology, and materials science (Pan et al., 2004).
Photolytic and Photochemical Properties
Studies have explored the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which helps in understanding the generation and behavior of benzyl cations and their low-energy states. This is relevant in photochemistry and could have implications in the development of photo-responsive materials (Perrotta et al., 2011).
Biocatalysis
The compound has been used in biocatalytic systems for efficient oxidation reactions. For example, in the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, demonstrating its role in facilitating complex biochemical reactions (Bühler et al., 2003).
Lewis-Acid-Catalyzed Reactions
3,5-Dimethylbenzyl alcohol is involved in Lewis-acid-catalyzed reactions, which are critical in organic synthesis. It can undergo dimerization or cyclization, demonstrating its versatility as a reactant in synthesizing various organic compounds (Ramulu et al., 2016).
Vibrational Spectra Studies
The vibrational spectra of 3,5-dimethoxybenzyl alcohol have been studied, providing valuable insights into the molecular level of drug-related molecules and dendrimers. This is crucial for understanding the molecular interactions and properties of these compounds (Han et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWTJDRVBWBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181593 | |
Record name | 3,5-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzyl alcohol | |
CAS RN |
27129-87-9 | |
Record name | 3,5-Dimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dimethylbenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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